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Compound of Interest

Compound Name:
(2-oxopyrimidin-1(2H)-yl)acetic

acid

Cat. No.: B1299403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (2-
oxopyrimidin-1(2H)-yl)acetic acid, a molecule of interest in medicinal chemistry and drug

development. Due to the limited availability of experimental spectra in public databases, this

guide presents predicted spectroscopic data based on established principles and

computational models. The information herein serves as a valuable reference for the

identification and characterization of this compound and its derivatives.

Core Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for (2-oxopyrimidin-1(2H)-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for (2-oxopyrimidin-1(2H)-yl)acetic acid
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 Singlet 1H -COOH

~7.8 Doublet of Doublets 1H H-6

~7.4 Doublet 1H H-4

~6.0 Triplet 1H H-5

~4.5 Singlet 2H -CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for (2-oxopyrimidin-1(2H)-yl)acetic acid

Chemical Shift (δ, ppm) Carbon Atom

~170 C=O (acid)

~163 C=O (pyrimidine)

~155 C-4

~145 C-6

~102 C-5

~50 -CH₂-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for (2-oxopyrimidin-1(2H)-yl)acetic acid
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Wavenumber (cm⁻¹) Intensity Assignment

3200-2800 Broad O-H stretch (carboxylic acid)

~1720 Strong C=O stretch (carboxylic acid)

~1660 Strong
C=O stretch (amide, pyrimidine

ring)

~1630 Medium C=C stretch (pyrimidine ring)

~1450 Medium C-H bend (-CH₂-)

~1200 Medium C-O stretch (carboxylic acid)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for (2-oxopyrimidin-
1(2H)-yl)acetic acid

m/z Ratio Relative Intensity (%) Proposed Fragment

170 60 [M]⁺ (Molecular Ion)

125 100 [M - COOH]⁺

96 80 [M - COOH - NCO]⁺

68 50 [C₄H₄N]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid (2-oxopyrimidin-1(2H)-yl)acetic acid.
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

Acquire the spectrum at room temperature.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Process the raw data with appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of

100 MHz.

A proton-decoupled pulse sequence is used to simplify the spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak

(e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI):

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe.

The sample is heated to induce vaporization into the ion source.

Ionization and Analysis:

The vaporized sample molecules are bombarded with a beam of electrons (typically at 70

eV) to cause ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion.

Data Interpretation:

The mass spectrum is plotted as relative intensity versus m/z ratio.

The peak with the highest m/z often corresponds to the molecular ion [M]⁺.
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The fragmentation pattern provides valuable information about the structure of the

molecule.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of (2-oxopyrimidin-1(2H)-yl)acetic acid.
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Caption: Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Characterization of (2-oxopyrimidin-
1(2H)-yl)acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1299403#spectroscopic-characterization-of-2-
oxopyrimidin-1-2h-yl-acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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